molecular formula C8H16ClNS B2980650 7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride CAS No. 2460754-39-4

7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride

Cat. No.: B2980650
CAS No.: 2460754-39-4
M. Wt: 193.73
InChI Key: PNFWDNVAHWHYIW-UHFFFAOYSA-N
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Description

7-Methylsulfanyl-5-azaspiro[3.4]octane hydrochloride is a spirocyclic compound featuring a nitrogen atom (aza) at position 5 and a methylsulfanyl (-SCH₃) group at position 7 of the octane ring system. The spiro[3.4]octane scaffold introduces conformational rigidity, making it valuable in medicinal chemistry for optimizing pharmacokinetic properties. The hydrochloride salt enhances solubility and stability, typical for bioactive molecules.

Properties

IUPAC Name

7-methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c1-10-7-5-8(9-6-7)3-2-4-8;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFWDNVAHWHYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2(CCC2)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride typically involves the following steps:

    Formation of the Spiro Compound: The initial step involves the formation of the spiro structure. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a methylthiolating agent such as methylthiol or dimethyl disulfide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt. This is typically done by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the parent spiro compound.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or ammonia.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: The parent spiro compound.

    Substitution: Various substituted spiro compounds depending on the nucleophile used.

Scientific Research Applications

7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Materials Science: The unique spiro structure makes it a candidate for use in the synthesis of novel materials with specific electronic or mechanical properties.

    Biological Research: It is used as a tool compound to study the effects of spiro compounds on biological systems, including their interactions with proteins and nucleic acids.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The exact pathways depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or modulator of a particular enzyme involved in a disease pathway.

Comparison with Similar Compounds

Structural Variations

The spiro[3.4]octane core is shared across analogs, but substitutions at key positions differentiate their chemical and biological profiles:

Compound Name Key Substituents Heteroatom Modifications
7-Methylsulfanyl-5-azaspiro[3.4]octane HCl 7-SCH₃ 5-aza
7-Fluoro-5-thia-2-azaspiro[3.4]octane HCl 7-F, 5-S (thia) 2-aza, 5-thia
5-Oxa-2-azaspiro[3.4]octane oxalate 5-O (oxa) 2-aza, 5-oxa
8,8-Difluoro-6-azaspiro[3.4]octane HCl 8,8-F₂ 6-aza
5-Azaspiro[3.4]octane oxalate Parent structure (no substituents) 5-aza

Key Observations :

  • Electronic Effects : Fluorine (electron-withdrawing) and methylsulfanyl (electron-donating) substituents modulate electron density, affecting reactivity and binding interactions.
  • Heteroatom Replacements : Thia (sulfur) or oxa (oxygen) alter ring polarity and hydrogen-bonding capacity compared to the parent aza (nitrogen) structure.

Physicochemical Properties

Molecular weight, solubility, and stability vary with substituents and salt forms:

Compound Name Molecular Formula Molecular Weight Salt Form Notes
7-Methylsulfanyl-5-azaspiro[3.4]octane HCl C₇H₁₄ClNS (estimated) ~187.7 Hydrochloride Higher lipophilicity due to -SCH₃
7-Fluoro-5-thia-2-azaspiro[3.4]octane HCl C₆H₁₀ClFNS 183.68 Hydrochloride Lower molecular weight, polar
5-Oxa-2-azaspiro[3.4]octane oxalate Not reported - Oxalate Enhanced aqueous solubility
8,8-Difluoro-6-azaspiro[3.4]octane HCl C₇H₁₂ClF₂N 183.63 Hydrochloride Fluorines increase metabolic stability

Key Observations :

  • Salt Impact : Hydrochlorides are common for improved crystallinity, while oxalates (e.g., BD301728) may enhance solubility.
  • Lipophilicity : The methylsulfanyl group in the target compound likely increases logP compared to fluoro or oxa analogs.

Biological Activity

7-Methylsulfanyl-5-azaspiro[3.4]octane; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is classified as a spirocyclic amine, which is characterized by a unique bicyclic structure that can influence its biological activity. The presence of the methylsulfanyl group may enhance its lipophilicity and alter its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that 7-Methylsulfanyl-5-azaspiro[3.4]octane; hydrochloride exhibits significant antimicrobial activity. For instance, research has shown that compounds with similar spirocyclic structures can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it can induce apoptosis in glioma cells, demonstrating a dose-dependent relationship where higher concentrations lead to increased cell death . The compound's ability to activate multiple signaling pathways, such as the inhibition of AKT and mTORC1, contributes to its anticancer effects .

Neuroprotective Effects

There is emerging evidence that 7-Methylsulfanyl-5-azaspiro[3.4]octane; hydrochloride may possess neuroprotective properties. Preliminary findings indicate that it could mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases . Further research is needed to elucidate the specific mechanisms involved.

Study 1: Antimicrobial Efficacy

A study conducted on a series of spirocyclic compounds, including 7-Methylsulfanyl-5-azaspiro[3.4]octane; hydrochloride, demonstrated potent activity against gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting that this compound could be a candidate for further development in antimicrobial therapies .

Study 2: Anticancer Activity

In another investigation focusing on glioma cell lines, treatment with 7-Methylsulfanyl-5-azaspiro[3.4]octane; hydrochloride resulted in significant reductions in cell viability. The study highlighted its potential as an anti-glioma agent, with mechanisms involving cell cycle arrest and induction of necroptosis .

Research Findings Summary Table

Property Findings
Antimicrobial ActivityEffective against MRSA and other gram-positive bacteria
CytotoxicityInduces apoptosis in glioma cells
Neuroprotective EffectsMitigates oxidative stress in neuronal cells

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